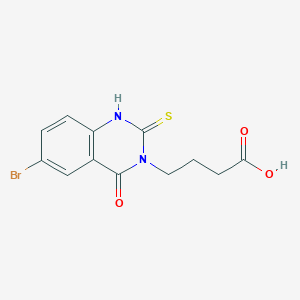

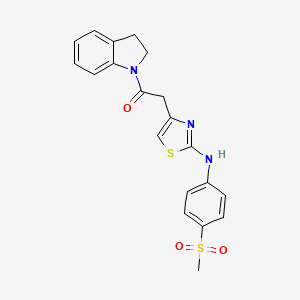

![molecular formula C15H13NO2S2 B2724021 N-(2-([2,3'-bithiophen]-5-yl)ethyl)furan-3-carboxamide CAS No. 2034597-02-7](/img/structure/B2724021.png)

N-(2-([2,3'-bithiophen]-5-yl)ethyl)furan-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide” is a furan-carboxamide derivative . Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses . They have shown significant influence on the anti-influenza activity .

Synthesis Analysis

The synthesis of furan-carboxamide derivatives involves the use of acyl chlorides and heterocyclic amine derivatives . The systematic structure–activity relationship (SAR) studies have demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) has significant influence on the anti-influenza activity .Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives has been confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The dihedral angle between furan and pyridine rings in these molecules is significant .Chemical Reactions Analysis

Furan-carboxamide derivatives have shown to be potent inhibitors of the influenza A H5N1 virus . The hit compound 2,5-dimethyl-N-(2-(benzyl)thio)ethyl)furan-3-carboxamide based on a furan scaffold showed micromolar potency against the H5N1 virus .Physical And Chemical Properties Analysis

The compound crystallizes in an orthorhombic lattice with a space group of Pca21 . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .科学的研究の応用

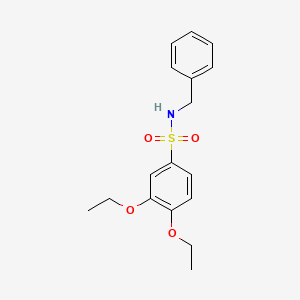

Antibacterial Activity

Furan derivatives, including “N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide”, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . This is particularly important in the face of rising drug resistance to clinically used anti-infectives .

Antimicrobial Drugs

The compound has potential use in the development of new antimicrobial drugs . The need for new antimicrobial compounds is urgent, as evidenced by the rise in drug resistance to clinically utilized anti-infectives .

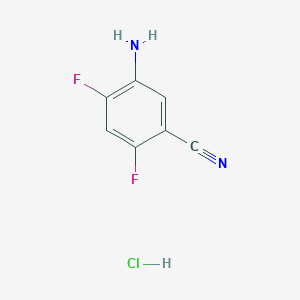

Epidemal Growth Factor Receptor Inhibitors

“N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide” derivatives have been synthesized and evaluated for their potential as epidemal growth factor receptor (EGFR) inhibitors . EGFR is a protein that plays a crucial role in the growth of cancer cells, and inhibiting it can help slow down or stop the growth of these cells .

Anticancer Agents

The compound has been used in the development of novel indole scaffolds as anticancer agents . These agents target the EGFR, and their cytotoxic activities have been evaluated against several EGFR high-expressed cancer cell lines .

Treatment of Multi-resistant Illnesses

The compound could be used in the treatment of multi-resistant illnesses . With distinct mechanisms of action, new antimicrobial compounds are needed to treat these illnesses .

Development of More Effective and Secure Antimicrobial Agents

The compound could aid in the creation of more effective and secure antimicrobial agents . This is particularly important in combating the enduring issue of microbial resistance .

作用機序

The mechanism of action of furan-carboxamide derivatives involves inhibition of the influenza A H5N1 virus . The molecular interaction for each of the target compounds with the active sites of the urease, acetylcholinesterase and butyrylcholinesterase enzymes has been investigated by molecular insertion simulations .

特性

IUPAC Name |

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S2/c17-15(11-4-7-18-9-11)16-6-3-13-1-2-14(20-13)12-5-8-19-10-12/h1-2,4-5,7-10H,3,6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIDBKLBPJQZAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)ethyl)furan-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2723939.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2723946.png)

![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B2723947.png)

![3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2723949.png)

![N-(4-fluorobenzyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2723956.png)

![N-(2,3-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2723960.png)

![Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2723961.png)